

# In Vivo Administration of NPS-2143 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **NPS-2143**, a selective antagonist of the Calcium-Sensing Receptor (CaSR), in various rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of the CaSR and to evaluate the therapeutic potential of its antagonists.

### **Introduction to NPS-2143**

**NPS-2143** (also known as SB-262470) is a potent and selective, orally active, allosteric antagonist of the CaSR.[1][2][3] By inhibiting the CaSR, **NPS-2143** stimulates the secretion of parathyroid hormone (PTH), making it a valuable tool for studying calcium homeostasis, bone metabolism, and other physiological processes regulated by the CaSR.[1][2][4] In rodent models, its administration has been shown to transiently increase plasma PTH and calcium levels.[1]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from various studies on the in vivo administration of **NPS-2143** in rodent models.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of NPS-2143 in Rodents



| Paramete<br>r          | Species | Route of<br>Administr<br>ation               | Dose             | Vehicle                                            | Key<br>Findings                                | Referenc<br>e |
|------------------------|---------|----------------------------------------------|------------------|----------------------------------------------------|------------------------------------------------|---------------|
| IC50                   | -       | In vitro<br>(HEK 293<br>cells)               | 43 nM            | -                                                  | Inhibition of cytoplasmi c Ca2+ concentrati    | [1]           |
| EC50                   | -       | In vitro<br>(bovine<br>parathyroid<br>cells) | 41 nM            | -                                                  | Stimulation<br>of PTH<br>secretion             | [1]           |
| Half-life              | Rat     | Oral                                         | Not<br>specified | Not<br>specified                                   | > 8 hours                                      | [4]           |
| Peak<br>Plasma<br>PTH  | Rat     | Intravenou<br>s                              | 1 mg/kg          | Not<br>specified                                   | 4- to 5-fold increase                          | [1]           |
| Peak<br>Plasma<br>PTH  | Rat     | Oral                                         | 100<br>μmol/kg   | 20% 2-<br>hydroxypro<br>pyl-β-<br>cyclodextri<br>n | Sustained<br>increase                          | [2]           |
| ED50 (PTH stimulation) | Rat     | Intravenou<br>S                              | ~0.4<br>µmol/kg  | Not<br>specified                                   | Dose-<br>dependent<br>increase in<br>serum PTH | [4]           |

Table 2: Effects of NPS-2143 on Physiological Parameters in Rodent Models



| Animal<br>Model                               | Species | Route of<br>Administr<br>ation | Dose             | Duration             | Key<br>Effects                                                 | Referenc<br>e |
|-----------------------------------------------|---------|--------------------------------|------------------|----------------------|----------------------------------------------------------------|---------------|
| Normotensi<br>ve                              | Rat     | Intravenou<br>S                | 1 mg/kg          | Single<br>dose       | Marked increase in mean arterial blood pressure                | [1]           |
| Ovariectom<br>ized<br>(osteopeni<br>c)        | Rat     | Oral                           | 100<br>μmol/kg   | Daily for 5<br>weeks | Increased bone turnover, no net change in bone mineral density | [2]           |
| Parkinson'<br>s Disease<br>(MPTP-<br>induced) | Mouse   | Oral                           | Not<br>specified | Not<br>specified     | Promoted<br>gastrointes<br>tinal<br>motility                   | [5]           |
| Activating CaSR Mutation (Nuf)                | Mouse   | Intraperiton<br>eal            | 30 mg/kg         | Single<br>bolus      | Significant<br>increases<br>in plasma<br>calcium<br>and PTH    | [6][7]        |
| Chemically -induced colitis (DSS)             | Mouse   | Oral<br>gavage                 | 10 mg/kg         | 2 weeks              | Reduced<br>colitis<br>symptoms                                 | [8]           |

## **Experimental Protocols**



## General Preparation of NPS-2143 for In Vivo Administration

**NPS-2143** is a hydrophobic molecule and requires a suitable vehicle for in vivo administration. A commonly used vehicle is an aqueous solution of 2-hydroxypropyl-β-cyclodextrin.

#### Materials:

- **NPS-2143** powder
- 2-hydroxypropyl-β-cyclodextrin
- Sterile water for injection or saline

#### Protocol:

- Calculate the required amount of NPS-2143 and 2-hydroxypropyl-β-cyclodextrin based on the desired final concentration and volume. A 15-20% (w/v) solution of 2-hydroxypropyl-βcyclodextrin is often effective.[2][7]
- Dissolve the 2-hydroxypropyl-β-cyclodextrin in the appropriate volume of sterile water or saline.
- Add the NPS-2143 powder to the cyclodextrin solution.
- Vortex or sonicate the mixture until the NPS-2143 is completely dissolved. The solution should be clear.
- Sterile-filter the final solution through a 0.22 µm filter before administration.

## Protocol for Intravenous (IV) Administration in Rats

This protocol is designed to assess the acute effects of **NPS-2143** on plasma PTH and calcium levels.

#### **Animal Model:**



 Male Sprague-Dawley or Wistar rats with indwelling catheters in the inferior vena cava (for infusion) and abdominal aorta (for blood sampling) are recommended for precise administration and repeated blood collection.[1]

#### Materials:

- Prepared NPS-2143 solution (see section 3.1)
- Vehicle control solution
- Syringes and infusion pump
- Blood collection tubes (with appropriate anticoagulant, e.g., EDTA for PTH measurement)
- Anesthesia (if required for catheter placement)

#### Protocol:

- Acclimatize the catheterized rats to the experimental setup.
- Collect a baseline blood sample (t=0) from the aortic catheter.
- Administer a bolus intravenous injection of NPS-2143 (e.g., 1 mg/kg) or vehicle via the vena cava catheter.[1]
- Collect blood samples at specified time points post-injection (e.g., 5, 15, 30, 60, 120 minutes) to measure plasma PTH and calcium concentrations.
- Process the blood samples appropriately for subsequent analysis (e.g., centrifuge to separate plasma and store at -80°C).

## **Protocol for Oral Gavage Administration in Mice**

This protocol is suitable for studying the effects of sub-chronic or chronic oral administration of NPS-2143.

#### Animal Model:



 Any appropriate mouse strain for the disease model being studied (e.g., Balb/C for colitis model).[8]

#### Materials:

- Prepared NPS-2143 solution (see section 3.1)
- Vehicle control solution
- Oral gavage needles (flexible tip recommended to prevent injury)
- Syringes

#### Protocol:

- · Handle the mice gently to minimize stress.
- Measure the body weight of each mouse to calculate the correct dose volume.
- Fill a syringe with the appropriate volume of the **NPS-2143** or vehicle solution.
- Securely hold the mouse and insert the gavage needle gently over the tongue into the esophagus. Do not force the needle.
- · Slowly administer the solution.
- Monitor the animals for any adverse effects after administration.
- For chronic studies, repeat the administration daily or as required by the experimental design.

## Protocol for Intraperitoneal (IP) Injection in Mice

This protocol is an alternative to oral administration for delivering a systemic dose of **NPS-2143**.

#### Animal Model:

• Mouse model with an activating CaSR mutation (Nuf) or other relevant models.[6][7]



#### Materials:

- Prepared **NPS-2143** solution (see section 3.1)
- Vehicle control solution
- Sterile syringes and needles (e.g., 25-27 gauge)

#### Protocol:

- Measure the body weight of each mouse to determine the injection volume.
- Restrain the mouse by scruffing the neck to expose the abdomen.
- Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
- Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
- Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a vessel or organ).
- Inject the solution smoothly.
- Return the mouse to its cage and monitor for any signs of distress.

## Visualizations Signaling Pathway of NPS-2143 Action









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats [jci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of calcium-sensing receptor by its antagonist promotes gastrointestinal motility in a Parkinson's disease mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]
- To cite this document: BenchChem. [In Vivo Administration of NPS-2143 in Rodent Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680073#in-vivo-administration-of-nps-2143-in-rodent-models]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com